molecular formula C15H24N2O2 B12879323 N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 57124-91-1

N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Katalognummer: B12879323
CAS-Nummer: 57124-91-1
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: BVHDTEMUMTVCEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide is a chemical compound with a complex structure that includes a butyl group, a cyclopentyl ring, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide typically involves multiple steps, including the formation of the oxazole ring and the attachment of the butyl and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature .

Industrial Production Methods

Industrial production of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide include other oxazole derivatives and compounds with similar structural features.

Uniqueness

What sets N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide apart is its specific combination of functional groups and structural elements, which confer unique chemical properties and potential applications

Eigenschaften

CAS-Nummer

57124-91-1

Molekularformel

C15H24N2O2

Molekulargewicht

264.36 g/mol

IUPAC-Name

N-butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C15H24N2O2/c1-3-4-9-17(15-16-12(2)11-19-15)14(18)10-13-7-5-6-8-13/h11,13H,3-10H2,1-2H3

InChI-Schlüssel

BVHDTEMUMTVCEH-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C1=NC(=CO1)C)C(=O)CC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.